

Application Notes and Protocols for S1P5 Receptor Binding Affinity Assays

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Compound of Interest

Compound Name: S1P5 receptor agonist-1

Cat. No.: B15571283

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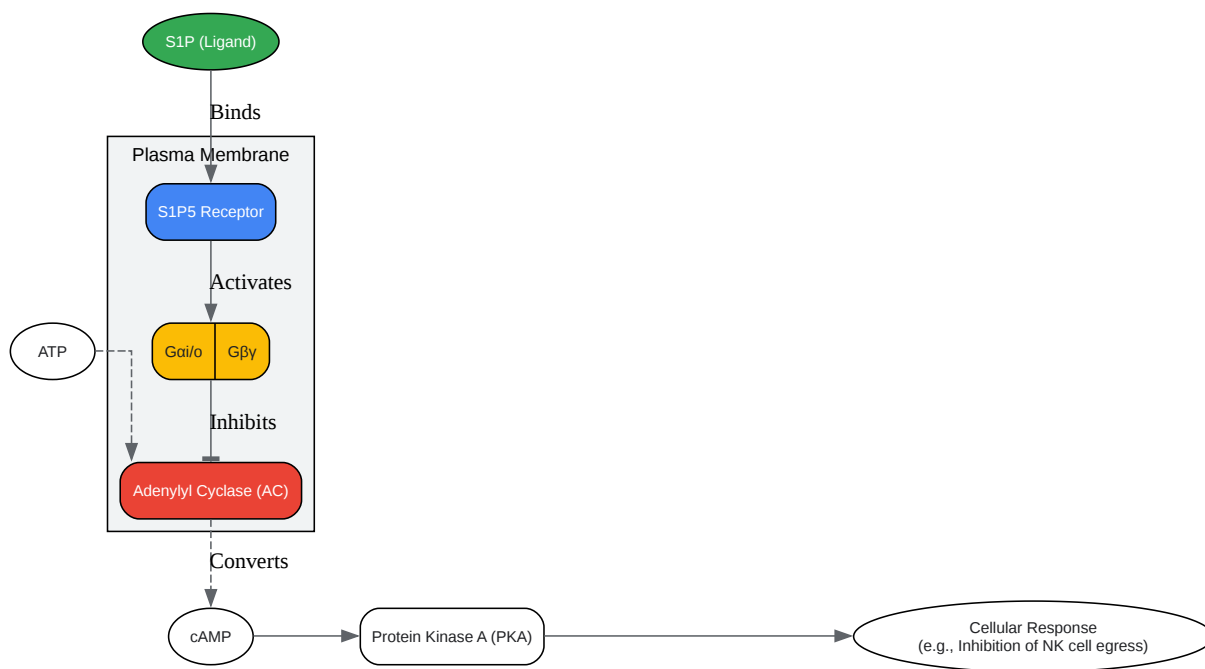
For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate receptor 5 (S1P5), also known as EDG-8, is a G protein-coupled receptor (GPCR) predominantly expressed in the nervous and immune systems.^{[1][2][3]} It plays a crucial role in regulating the trafficking of natural killer (NK) cells and has been implicated in various autoimmune and neurodegenerative disorders.^{[1][2][3]} As a therapeutic target, understanding the binding affinity and functional activity of novel compounds at the S1P5 receptor is critical for drug discovery and development. These application notes provide detailed protocols for determining the binding affinity of unlabelled test compounds for the S1P5 receptor using radioligand binding assays and for assessing the functional consequences of receptor activation through GTPyS binding and BRET-based cAMP assays.

S1P5 Receptor Signaling Pathways

S1P5 is coupled to inhibitory G proteins (Gai/o) and Gα12/13.^{[4][5]} Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), or synthetic modulators, S1P5 initiates downstream signaling cascades that result in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, S1P5 activation can modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.



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S1P5 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinities (K_i) of various S1P receptor modulators for the human S1P5 receptor, as determined by competitive radioligand binding assays.

Compound	Radioligand	S1P5 Ki (nM)	Reference
Ozanimod	[3H]-Ozanimod	3.13 (Kd)	[4]
Siponimod	[3H]-Ozanimod	1.8	[5]
Etrasimod	[3H]-Ozanimod	1.3	[5]
Ponesimod	[3H]-Ozanimod	1.6	[5]
Fingolimod-P (FTY720-P)	[3H]-Ozanimod	1.2	[5]
S1P (endogenous ligand)	[3H]-Ozanimod	13.0	[5]

Experimental Protocols

Membrane Preparation from S1P5-Expressing Cells

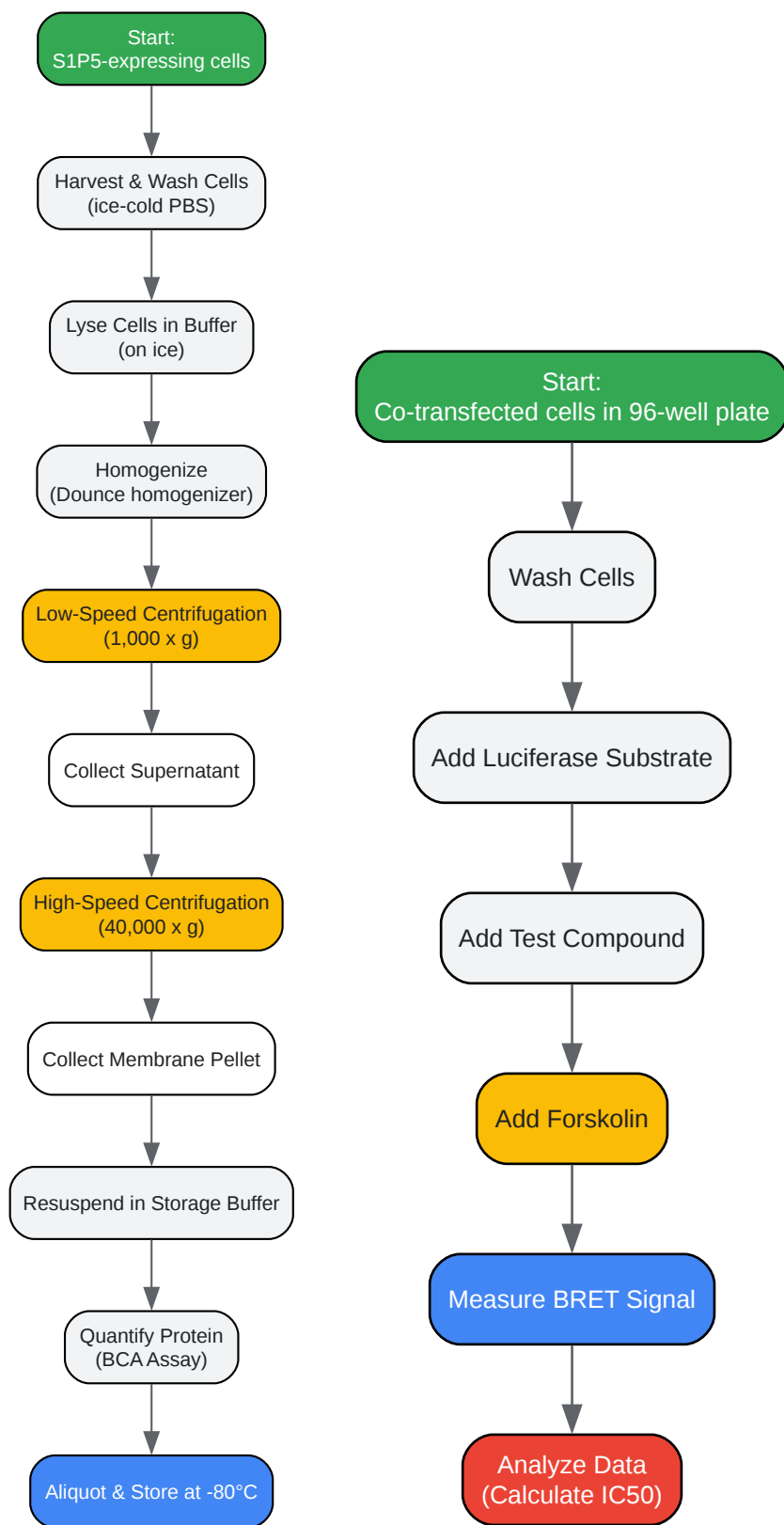
This protocol describes the preparation of crude membrane fractions from cells recombinantly expressing the human S1P5 receptor.

Materials:

- S1P5-expressing cells (e.g., CHO or HEK293)
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors, ice-cold
- Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, ice-cold
- Dounce homogenizer or equivalent
- High-speed refrigerated centrifuge
- BCA Protein Assay Kit

Protocol:

- Harvest cultured cells and wash with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
- Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
- Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in ice-cold Storage Buffer.
- Determine the protein concentration of the membrane preparation using a BCA protein assay.
- Aliquot the membrane preparation and store at -80°C until use.



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